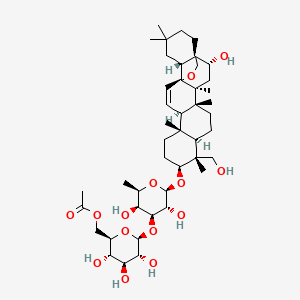

6''-O-Acetylsaikosaponin D

Description

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2R,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O14/c1-22-30(48)35(58-36-33(51)32(50)31(49)24(56-36)19-53-23(2)46)34(52)37(55-22)57-29-11-12-39(5)25(40(29,6)20-45)9-13-41(7)26(39)10-14-44-27-17-38(3,4)15-16-43(27,21-54-44)28(47)18-42(41,44)8/h10,14,22,24-37,45,47-52H,9,11-13,15-21H2,1-8H3/t22-,24-,25-,26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,36+,37+,39+,40+,41-,42+,43-,44+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWZBAMDKXKRBA-YBZZVAQVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)COC(=O)C)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COC(=O)C)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

823.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating 6''-O-Acetylsaikosaponin D from Bupleurum chinense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of 6''-O-Acetylsaikosaponin D from the roots of Bupleurum chinense. The document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and a key signaling pathway associated with the biological activity of saikosaponins.

Introduction

Bupleurum chinense, a perennial plant of the Apiaceae family, is a staple in traditional Chinese medicine, valued for its wide array of bioactive compounds. Among these are the saikosaponins, a class of triterpenoid (B12794562) saponins (B1172615) that exhibit numerous pharmacological effects, including anti-inflammatory, anti-tumor, and immunomodulatory activities. This compound is a naturally occurring acetylated derivative of saikosaponin D, and its isolation is a critical step for further pharmacological and clinical investigation. This guide outlines a robust, multi-step process for the efficient extraction and purification of this target compound.

Experimental Protocols

The isolation of this compound is a multi-stage process involving initial extraction, preliminary purification to enrich the total saponin (B1150181) fraction, and final purification using high-performance liquid chromatography to isolate the specific acetylated compound.

Stage 1: Extraction of Total Saikosaponins

The initial step involves the extraction of a crude saponin mixture from the dried roots of Bupleurum chinense.

Protocol:

-

Material Preparation: The dried roots of Bupleurum chinense are pulverized into a coarse powder.

-

Solvent Extraction: The powdered root material is subjected to reflux extraction with 70% ethanol (B145695) containing 0.05% ammonia (B1221849) water.[1] The addition of ammonia helps to improve the extraction efficiency of acidic saponins. The extraction is typically performed twice, each for a duration of 4 hours, using a solvent-to-material ratio of 10:1 (v/w).[1]

-

Concentration: The combined ethanolic extracts are then concentrated under reduced pressure to yield a viscous residue.

-

Solvent Partitioning: The residue is suspended in water and sequentially partitioned with petroleum ether and ethyl acetate (B1210297) to remove non-polar and moderately polar impurities. The aqueous layer, rich in saponins, is retained.

-

n-Butanol Extraction: The aqueous layer is then extracted with water-saturated n-butanol. The n-butanol fraction, containing the total saikosaponins, is collected and concentrated to dryness.[1]

Stage 2: Preliminary Purification by Macroporous Resin Chromatography

This stage aims to enrich the total saikosaponin content and remove sugars, pigments, and other impurities.

Protocol:

-

Resin Preparation: A D101 macroporous resin column is pre-treated by washing with ethanol and then equilibrated with deionized water.[1]

-

Sample Loading: The dried n-butanol extract from Stage 1 is dissolved in a minimal amount of the initial mobile phase and loaded onto the equilibrated column.

-

Elution Gradient: The column is eluted with a stepwise gradient of ethanol in water. A typical elution profile involves:

-

Fraction Collection and Concentration: The 70% ethanol fraction, which contains the enriched saikosaponins, is collected and concentrated under reduced pressure to yield the total saikosaponin extract.

Stage 3: Isolation of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final stage involves the high-resolution separation of the target compound from other closely related saikosaponins.

Protocol:

-

Column: A reversed-phase C18 column is used for the separation.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is employed. Based on the separation of similar acetylated saikosaponins, an isocratic mobile phase of acetonitrile-water (45:55) can be a starting point for optimization.[2]

-

Sample Preparation: The dried total saikosaponin extract from Stage 2 is dissolved in methanol (B129727) and filtered through a 0.22 µm membrane before injection.

-

Chromatographic Conditions:

-

Fraction Collection: Fractions are collected based on the retention time of a this compound standard, if available, or by collecting all major peaks for subsequent analytical identification.

-

Purity Analysis and Identification: The purity of the isolated compound is confirmed using analytical UPLC-MS. The structure is elucidated using spectroscopic methods such as NMR and high-resolution mass spectrometry.

Quantitative Data

The yield and purity of this compound can vary depending on the quality of the plant material and the efficiency of the isolation process. The following table summarizes typical parameters and expected outcomes based on literature values for similar saikosaponin isolations.

| Parameter | Value/Range | Reference |

| Extraction | ||

| Starting Material | Dried roots of Bupleurum chinense | [1] |

| Extraction Solvent | 70% Ethanol with 0.05% Ammonia Water | [1] |

| Solvent to Material Ratio | 10:1 (v/w) | [1] |

| Macroporous Resin Chromatography | ||

| Resin Type | D101 | [1] |

| Elution Solvent for Total Saikosaponins | 70% Ethanol | [1] |

| Preparative HPLC | ||

| Column Type | Reversed-phase C18 | [2] |

| Mobile Phase (starting point) | Acetonitrile:Water (45:55) | [2] |

| Detection Wavelength | 203 nm, 210 nm | [2] |

| Yield and Purity | ||

| Expected Yield of this compound | 0.005% - 0.05% (of dried plant material) | Estimated based on similar compounds |

| Final Purity | >95% (by UPLC-MS) | General expectation for purified compounds |

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound.

Inhibition of NF-κB Signaling Pathway

Saikosaponin D, the precursor to this compound, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3][4] It is suggested that the acetylated form may have enhanced activity in this regard.[5] The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by saikosaponins.

Conclusion

The isolation of this compound from Bupleurum chinense is a feasible yet meticulous process that requires a combination of classical and modern separation techniques. The protocols outlined in this guide provide a solid foundation for researchers to obtain this valuable compound for further study. The elucidation of its biological activities, such as the inhibition of the NF-κB pathway, underscores its potential as a therapeutic agent. Further optimization of the isolation parameters may lead to improved yields and purity, facilitating its journey from a traditional medicinal plant to a modern therapeutic.

References

- 1. Systematic Characterization and Identification of Saikosaponins in Extracts From Bupleurum marginatum var. stenophyllum Using UPLC-PDA-Q/TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Saikosaponin-d Enhances the Anticancer Potency of TNF-α via Overcoming Its Undesirable Response of Activating NF-Kappa B Signalling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Saikosaponin-d Enhances the Anticancer Potency of TNF-α via Overcoming Its Undesirable Response of Activating NF-Kappa B Signalling in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Benchchem [benchchem.com]

6''-O-Acetylsaikosaponin D: A Technical Guide to its Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

6''-O-Acetylsaikosaponin D is a bioactive triterpenoid (B12794562) saponin (B1150181) isolated from the roots of plants belonging to the Bupleurum genus, which are prominent in Traditional Chinese Medicine. This document provides a comprehensive overview of the chemical properties and solubility of this compound, intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The information is presented with clarity and precision, including tabulated data for key chemical identifiers and solubility, detailed experimental protocols for analysis, and visualizations of its mechanism of action and analytical workflows.

Chemical Properties

This compound is structurally characterized by an oleanane-type aglycone with an acetyl group attached at the 6''-position of the sugar moiety. This acetylation distinguishes it from other saikosaponins, such as saikosaponin D, and contributes to its lipophilicity and biological activity.

| Property | Value | Source |

| CAS Number | 64340-45-0 | [1] |

| Molecular Formula | C₄₄H₇₀O₁₄ | [1] |

| Molecular Weight | 823.02 g/mol | [2] |

| Appearance | White powder | [3] |

| Purity | >98% (HPLC) | [1] |

Solubility

The solubility of this compound is a critical factor for its handling, formulation, and biological activity. The presence of the acetyl group enhances its lipophilicity compared to non-acetylated counterparts like saikosaponin D.

| Solvent | Solubility | Source |

| Water | ~0.1 mg/mL | [2] |

| DMSO | Soluble | [4] |

| Pyridine (B92270) | Soluble | [4] |

| Methanol | Soluble | [4] |

| Ethanol | Soluble | [4] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

The following protocol is a representative method for the simultaneous determination of various saikosaponins, including this compound, from plant material or formulations.

Objective: To quantify the concentration of this compound in a sample.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).

-

Agilent Zorbax SB-C18 column (1.8 µm, 3.0 mm x 50 mm i.d.) or equivalent.[5]

-

Acetonitrile (B52724) (HPLC grade).

-

Water (HPLC grade).

-

Methanol-1.0% (v/v) pyridine for extraction.

-

This compound reference standard.

Procedure:

-

Sample Preparation (Extraction):

-

Accurately weigh the powdered sample (e.g., dried Bupleurum root).

-

Add an appropriate volume of extraction solvent (Methanol-1.0% (v/v) pyridine).

-

Perform extraction using ultrasonication or reflux for a specified duration.

-

Centrifuge the extract to pellet any solid material.

-

Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.[6]

-

-

Chromatographic Conditions:

-

Mobile Phase: Gradient elution with water (A) and acetonitrile (B). A typical gradient might be: 0-12 min, linear gradient of B.[5]

-

Flow Rate: As per column specifications (e.g., 1.1 mL/min).[3]

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C).[7]

-

Injection Volume: 2 to 20 µL.[6]

-

Detection:

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions to construct a calibration curve (for ELSD, a log-log plot is often used).[5]

-

Inject the prepared sample solution.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including potent anti-inflammatory effects. One of the key mechanisms underlying its anti-inflammatory properties is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (typically p65/p50). This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators like TNF-α, IL-6, and COX-2.

This compound has been shown to suppress this pathway. While the exact direct target may vary, saikosaponins generally inhibit the phosphorylation of IκBα. This prevents the degradation of the inhibitor, keeping NF-κB sequestered in the cytoplasm and thereby blocking the transcription of pro-inflammatory genes.[2][9]

References

- 1. 6-O-Acetylsaikosaponin D | 64340-45-0 | MOLNOVA [molnova.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. Simultaneous determination of saikosaponin derivatives in Bupleurum falcatum by HPLC-ELSD analysis using different extraction methods -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 4. This compound | CAS:64340-45-0 | Manufacturer ChemFaces [chemfaces.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

The intricate Biosynthesis of Saikosaponins in Bupleurum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saikosaponins, the primary bioactive triterpenoid (B12794562) saponins (B1172615) isolated from the roots of Bupleurum species (Radix Bupleuri), have been a cornerstone of traditional medicine for centuries, particularly in treating inflammation, fever, and liver ailments.[1][2] The therapeutic potential of these compounds has spurred significant interest in understanding their complex biosynthesis, with the goal of optimizing their production through metabolic engineering and ensuring the quality of medicinal materials.[2][3] This technical guide provides an in-depth exploration of the saikosaponin biosynthesis pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved molecular machinery.

The Core Biosynthetic Pathway: From Precursors to Triterpenoid Scaffolds

The journey to saikosaponin production begins with the synthesis of the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). This occurs through two distinct pathways localized in different cellular compartments: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[4] While both pathways contribute to the isoprenoid pool, the MVA pathway is considered the major source of precursors for triterpenoid saponins.[1]

These C5 units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined head-to-head to create squalene. A critical cyclization step, catalyzed by β-amyrin synthase (β-AS), converts 2,3-oxidosqualene (B107256) into the pentacyclic triterpenoid scaffold, β-amyrin. This is a pivotal branching point, directing the metabolic flow towards the synthesis of oleanane-type saikosaponins.[1][3]

Key Enzyme Families in Saikosaponin Diversification

The structural diversity of saikosaponins arises from subsequent modifications of the β-amyrin backbone, primarily orchestrated by two large and versatile enzyme families: cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs).

-

Cytochrome P450s (CYPs): These enzymes are responsible for the oxidation and hydroxylation of the β-amyrin skeleton. These modifications, such as the formation of the characteristic 13,28-epoxy ether bridge and hydroxylation at various carbon positions (e.g., C-16 and C-23), are crucial for the bioactivity of the resulting saikosaponins.[4][5] Transcriptome analyses of different Bupleurum species have identified numerous candidate P450 genes that are co-expressed with other genes in the pathway.[6][7]

-

UDP-glycosyltransferases (UGTs): The final step in saikosaponin biosynthesis is glycosylation, where UGTs catalyze the attachment of sugar moieties to the sapogenin core. This process significantly impacts the solubility, stability, and pharmacological properties of the saikosaponins.[4][5] The identification and characterization of specific UGTs involved in this process are key to understanding the formation of different saikosaponin derivatives.[6][7]

Regulation of Saikosaponin Biosynthesis

The production of saikosaponins is a tightly regulated process, influenced by developmental cues and environmental stimuli. Elicitors such as methyl jasmonate (MeJA) have been shown to significantly upregulate the expression of key biosynthetic genes, including those encoding β-AS, P450s, and UGTs, leading to increased saikosaponin accumulation.[8] This response is mediated by a complex network of transcription factors, including those from the bHLH, WRKY, and ERF families, which bind to specific cis-acting elements in the promoters of biosynthetic genes to modulate their expression.[9]

Quantitative Data on Saikosaponin Biosynthesis

The following tables summarize key quantitative data from various studies on saikosaponin biosynthesis in Bupleurum species.

Table 1: Saikosaponin Content in Different Bupleurum Species and Tissues

| Species/Tissue | Saikosaponin A (mg/g DW) | Saikosaponin D (mg/g DW) | Total Saikosaponins (mg/g DW) | Reference |

| B. falcatum 'Mishima' (Roots) | 7.46 | - | 12.82 | [10] |

| B. falcatum (Roots) | 4.85 | - | 6.70 | [10] |

| B. latissimum (Roots) | - | - | 4.90 | [10] |

| B. turcicum (Root Extract) | 12.99 | 17.96 | - | [11] |

| B. scorzonerifolium (Roots, Mongolia) | - | - | 19.5 | [12] |

| B. chinense (Roots) | - | - | 13.6 | [12] |

Table 2: Differential Expression of Key Biosynthetic Genes in Bupleurum chinense

| Gene Family | Number of Differentially Expressed Genes (DEGs) | Reference |

| AACT | 7 | [13] |

| HMGS | 5 | [13] |

| HMGR | 8 | [13] |

| MVK | 2 | [13] |

| MVD | 3 | [13] |

| DXS | 8 | [13] |

| SS | 11 | [13] |

| β-AS | 24 | [13] |

| P450s | 49 | [13] |

| UGTs | 14 | [13] |

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in saikosaponin biosynthesis, the following diagrams have been generated using the DOT language.

Caption: Putative biosynthesis pathway of saikosaponins in Bupleurum species.

Caption: Simplified regulatory network of saikosaponin biosynthesis.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies for studying saikosaponin biosynthesis.

Saikosaponin Extraction and HPLC-ELSD Analysis

Objective: To extract and quantify saikosaponins from Bupleurum root material.

Materials:

-

Dried and powdered Bupleurum root

-

70% Ethanol or Methanol

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC system with Evaporative Light Scattering Detector (ELSD)

-

C18 column (e.g., YMC Pack Pro C18)

-

Acetonitrile (B52724) (HPLC grade)

-

Ultrapure water

-

Saikosaponin standards (e.g., saikosaponin A, D)

Protocol:

-

Extraction:

-

Accurately weigh a specific amount of powdered root material (e.g., 1 g).

-

Add a defined volume of extraction solvent (e.g., 25 mL of 70% ethanol).

-

Perform ultrasonication for a specified time (e.g., 30 minutes).

-

Centrifuge the extract to pellet solid debris.

-

Collect the supernatant.

-

-

Sample Preparation:

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-ELSD Analysis:

-

Column: YMC Pack Pro C18 column.

-

Mobile Phase: A gradient of acetonitrile and water. The specific gradient will depend on the saikosaponins being separated.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

ELSD Settings: Optimize drift tube temperature and nebulizer gas flow for sensitive detection.

-

Quantification: Generate a calibration curve using serial dilutions of saikosaponin standards. Calculate the concentration of saikosaponins in the samples based on the peak areas and the calibration curve.[14][15]

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the transcript levels of saikosaponin biosynthesis genes.

Materials:

-

Bupleurum root tissue (fresh or frozen in liquid nitrogen)

-

RNA extraction kit (plant-specific)

-

DNase I

-

cDNA synthesis kit

-

qPCR instrument

-

SYBR Green or probe-based qPCR master mix

-

Gene-specific primers for target and reference genes

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from root tissue using a suitable kit, following the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from a defined amount of total RNA using a cDNA synthesis kit.

-

-

Primer Design and Validation:

-

Design gene-specific primers for the target biosynthetic genes (e.g., β-AS, specific P450s and UGTs) and one or more stable reference genes.

-

Validate primer efficiency by generating a standard curve with a serial dilution of cDNA.

-

-

qPCR Reaction:

-

Set up the qPCR reaction with the appropriate master mix, primers, and cDNA template.

-

Run the reaction on a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative expression levels of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene(s).[16]

-

Functional Characterization of Biosynthetic Genes in Yeast

Objective: To functionally characterize candidate genes (e.g., P450s, UGTs) by heterologous expression in Saccharomyces cerevisiae.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent S. cerevisiae cells

-

Yeast transformation reagents

-

Yeast growth media (with and without inducing sugar, e.g., galactose)

-

Substrate for the enzyme (e.g., β-amyrin for a P450, a saikogenin for a UGT)

-

GC-MS or LC-MS for product analysis

Protocol:

-

Gene Cloning and Yeast Transformation:

-

Clone the full-length coding sequence of the candidate gene into a yeast expression vector.

-

Transform the resulting plasmid into competent yeast cells.

-

-

Heterologous Expression:

-

Grow the transformed yeast cells in a selective medium to the mid-log phase.

-

Induce gene expression by transferring the cells to a medium containing the inducing sugar (e.g., galactose).

-

-

Enzyme Assay:

-

After a period of induction, feed the yeast culture with the appropriate substrate.

-

Continue the incubation to allow for enzymatic conversion.

-

-

Product Analysis:

-

Extract the metabolites from the yeast culture (both cells and medium).

-

Analyze the extracts by GC-MS or LC-MS to identify the reaction product(s). Compare the retention time and mass spectrum of the product with that of an authentic standard, if available.[1]

-

Conclusion and Future Perspectives

The elucidation of the saikosaponin biosynthesis pathway in Bupleurum species has made significant strides, revealing the key enzymatic steps and regulatory networks. This knowledge provides a solid foundation for the metabolic engineering of these valuable compounds, either in the native plant or in microbial hosts. Future research should focus on the precise functional characterization of the numerous candidate P450s and UGTs to fully map the intricate network of reactions leading to the vast diversity of saikosaponins. Furthermore, a deeper understanding of the transcriptional regulation will be crucial for developing strategies to enhance saikosaponin production in a controlled and sustainable manner. The technical approaches outlined in this guide provide a roadmap for researchers to contribute to this exciting and impactful field.

References

- 1. Molecular cloning, functional characterization and expression of the β-amyrin synthase gene involved in saikosaponin biosynthesis in Bupleurum chinense DC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptome and metabolome analysis to reveal major genes of saikosaponin biosynthesis in Bupleurum chinense - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding Yeast One Hybrid Assay and Its Applications - Creative Proteomics [iaanalysis.com]

- 5. mdpi.com [mdpi.com]

- 6. Transcriptome analysis of Bupleurum chinense focusing on genes involved in the biosynthesis of saikosaponins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptome analysis of Bupleurum chinense focusing on genes involved in the biosynthesis of saikosaponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Principle and Protocol of Yeast One-hybrid Analysis - Creative BioMart [creativebiomart.net]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Discovering New Substrates of a UDP-Glycosyltransferase with a High-Throughput Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of saikosaponin derivatives in Bupleurum falcatum by HPLC-ELSD analysis using different extraction methods -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 15. Yeast One-Hybrid Screens for Detection of Transcription Factor DNA Interactions | Springer Nature Experiments [experiments.springernature.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pharmacological Profile of 6''-O-Acetylsaikosaponin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6''-O-Acetylsaikosaponin D, a naturally occurring triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Bupleurum species, has emerged as a compound of significant interest in pharmacological research. Exhibiting a range of biological activities, its pharmacological profile is primarily characterized by potent anti-inflammatory and anticancer properties. This technical guide provides an in-depth overview of the current understanding of this compound, with a focus on its mechanisms of action, quantitative pharmacological data, and the experimental methodologies used for its evaluation. The modulation of key signaling pathways, including NF-κB and STAT3, is a central aspect of its therapeutic potential. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Saikosaponins, a diverse group of oleanane-type triterpenoid saponins, are the major bioactive constituents of the medicinal plant Bupleurum, which has a long history of use in traditional medicine. Among these, Saikosaponin D (SSD) has been extensively studied for its wide array of pharmacological effects. This compound is a naturally occurring acetylated derivative of SSD. The addition of an acetyl group at the 6''-position of the sugar moiety can influence the compound's polarity and bioavailability, potentially altering its pharmacological activity. This guide focuses specifically on the pharmacological profile of this compound, summarizing the available scientific data on its anti-inflammatory and anticancer effects and the underlying molecular mechanisms.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound. It is important to note that research specifically focused on this acetylated derivative is less extensive than that for its parent compound, Saikosaponin D.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| Eca-109 | Human Esophageal Carcinoma | Cytotoxicity Assay | IC50 | ≤ 15 µg/mL | |

| W-48 | Human Colon Cancer | Cytotoxicity Assay | IC50 | ≤ 15 µg/mL | |

| Hela | Human Cervical Cancer | Cytotoxicity Assay | IC50 | ≤ 15 µg/mL | |

| SKOV-3 | Human Ovarian Cancer | Cytotoxicity Assay | IC50 | ≤ 15 µg/mL |

Table 2: Anti-inflammatory Activity of this compound

| Cell Type | Stimulus | Measured Parameters | Effect | Reference |

| Macrophages | Not specified | TNF-α, IL-6 | Reduced levels | [1] |

Key Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound are believed to be mediated through the modulation of critical intracellular signaling pathways. While direct studies on the acetylated compound are limited, the mechanisms of its parent compound, Saikosaponin D, provide significant insights.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of the inflammatory response. Saikosaponins, including Saikosaponin D, have been shown to inhibit this pathway.[2] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes. The observed reduction in TNF-α and IL-6 levels by this compound in macrophages is consistent with the inhibition of the NF-κB pathway.[1]

Modulation of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. Aberrant activation of the STAT3 pathway is frequently observed in various cancers. Saikosaponin D has been demonstrated to inhibit the phosphorylation of STAT3, thereby preventing its activation and nuclear translocation.[3][4] This leads to the downregulation of STAT3 target genes involved in tumor progression. The potent cytotoxic effects of this compound against a range of cancer cell lines suggest a similar mechanism of action.

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound are not extensively reported in the literature. The following protocols are representative methodologies used for the assessment of anticancer and anti-inflammatory activities of saikosaponins and can be adapted for the study of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Workflow:

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Saikosaponin-d Enhances the Anticancer Potency of TNF-α via Overcoming Its Undesirable Response of Activating NF-Kappa B Signalling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saikosaponin D inhibits proliferation and induces apoptosis of non-small cell lung cancer cells by inhibiting the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Saikosaponin D inhibits proliferation and induces apoptosis of non-small cell lung cancer cells by inhibiting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of 6''-O-Acetylsaikosaponin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

6''-O-Acetylsaikosaponin D, a triterpenoid (B12794562) saponin (B1150181) primarily isolated from the roots of Bupleurum species, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of its molecular mechanism of action, focusing on its influence on key signaling pathways implicated in cellular processes such as inflammation, proliferation, and apoptosis. While much of the detailed mechanistic research has been conducted on its close structural analog, Saikosaponin D (SSD), available evidence suggests that the acetyl group at the 6''-position in this compound may enhance membrane permeability and target binding, potentially leading to increased potency. This document will synthesize the current understanding of the molecular actions of these saikosaponins, with a clear distinction between data derived from studies on this compound and its non-acetylated counterpart, Saikosaponin D.

Core Molecular Mechanisms

The therapeutic potential of this compound and Saikosaponin D stems from their ability to modulate multiple intracellular signaling cascades. The primary pathways affected include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. Studies on Saikosaponin D have demonstrated its potent inhibitory effect on this pathway. It has been shown to prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1] While direct quantitative data for this compound is limited, it is suggested to be a more effective suppressor of NF-κB signaling than Saikosaponin D.[2]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising key kinases such as ERK, JNK, and p38, plays a critical role in cell proliferation, differentiation, and apoptosis. Saikosaponin D has been shown to downregulate the phosphorylation of p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) in various cellular models.[3] By inhibiting these kinases, Saikosaponin D can impede cancer cell growth and survival.

Interference with the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Research indicates that Saikosaponin D can suppress the phosphorylation of both PI3K and Akt, leading to the inhibition of downstream signaling and the induction of apoptosis in cancer cells.[4][5] This inhibition contributes significantly to the anti-tumor effects observed with this class of compounds.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data available for this compound and Saikosaponin D, primarily focusing on their cytotoxic and anti-inflammatory effects.

Table 1: Cytotoxic Activity (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | Eca-109 | Human Esophageal Cancer | <15 µg/ml | |

| W-48 | Human Colon Cancer | <15 µg/ml | ||

| Hela | Human Cervical Cancer | <15 µg/ml | ||

| SKOV3 | Human Ovarian Cancer | <15 µg/ml | ||

| Saikosaponin D | A549 | Non-small Cell Lung Cancer | 3.57 | [6] |

| H1299 | Non-small Cell Lung Cancer | 8.46 | [6] | |

| RG-2 | Glioblastoma | 14.22 (48h) | [3] | |

| U87-MG | Glioblastoma | 15.07 (48h) | [3] | |

| U251 | Glioblastoma | 11.94 (48h) | [3] | |

| LN-428 | Glioblastoma | 17.28 (48h) | [3] | |

| HepG2 | Liver Cancer | 8.13 | [7] |

Note: The IC50 values for this compound were reported as less than 15 µg/ml, which corresponds to approximately 18.2 µM.

Table 2: Anti-inflammatory Activity of Saikosaponin D

| Parameter | Cell/Animal Model | Treatment | Effect | Reference |

| Pro-inflammatory Cytokine mRNA Levels | IMQ-induced psoriasis-like mice | 2 mg/kg/day SSD | Significant downregulation of IL-1, IL-6, and TNF-α | [8] |

| NF-κB p65 Nuclear Translocation | TNF-α-stimulated HepG2 cells | 7.5-15 µM SSD | Dose-dependent inhibition | [1] |

| Phosphorylated JNK and IκBα | PMA-activated mouse T cells | Not specified | Inhibition | [9] |

Detailed Experimental Protocols

The following are representative protocols for key in vitro assays used to elucidate the mechanism of action of saikosaponins. These protocols are based on methodologies reported in the literature for Saikosaponin D and can be adapted for this compound.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

-

Cell Seeding: Plate cells (e.g., A549, H1299) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound or Saikosaponin D (e.g., 0, 0.39, 0.78, 1.56, 3.125, 6.25, 12.5, 25 µM) for 24, 48, or 72 hours.[10]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell inhibition rate and the IC50 value.

Western Blot Analysis

This technique is used to quantify the expression and phosphorylation of key proteins in the signaling pathways.

-

Cell Treatment and Lysis: Treat cells with the desired concentrations of the saikosaponin for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10][11]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel.[11]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[11]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Examples of antibodies and dilutions include:

-

Cleaved-caspase3 (1:5000, Abcam)[11]

-

Phospho-NF-κB p65 (Ser536) (Cell Signaling Technology)[1]

-

NF-κB p65 (Santa Cruz Biotechnology, 1:200)[1]

-

Phospho-p38, p38, Phospho-ERK, ERK, Phospho-JNK, JNK (Cell Signaling Technology)

-

Phospho-Akt, Akt, Phospho-PI3K, PI3K (Cell Signaling Technology)

-

β-actin (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:1000 dilution) for 1 hour at room temperature.[7]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit.

-

Densitometry: Quantify the band intensities using image analysis software.

Apoptosis Assay (Flow Cytometry)

This assay quantifies the percentage of apoptotic cells.

-

Cell Treatment: Treat cells with different concentrations of the saikosaponin (e.g., 0, 9, and 15 µM for glioblastoma cells) for 48 hours.[3]

-

Cell Harvesting: Collect the cells by trypsinization and wash them with PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 10-15 minutes at room temperature in the dark.[3][11]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by saikosaponins and a general experimental workflow.

Caption: Key signaling pathways modulated by this compound.

Caption: General experimental workflow for in vitro evaluation.

Conclusion

This compound and its congener, Saikosaponin D, are promising natural compounds with multifaceted molecular mechanisms of action. Their ability to concurrently inhibit key pro-survival and pro-inflammatory signaling pathways, namely NF-κB, MAPK, and PI3K/Akt, underscores their therapeutic potential, particularly in oncology and inflammatory diseases. While the acetylated form is suggested to be more potent, further quantitative studies are imperative to fully delineate its specific molecular interactions and to establish a comprehensive structure-activity relationship. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to advance the investigation and potential clinical application of this intriguing class of molecules.

References

- 1. Saikosaponin-d Enhances the Anticancer Potency of TNF-α via Overcoming Its Undesirable Response of Activating NF-Kappa B Signalling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saikosaponin-D Reduces H2O2-Induced PC12 Cell Apoptosis by Removing ROS and Blocking MAPK-Dependent Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Saikosaponin A and D attenuate skeletal muscle atrophy in chronic kidney disease by reducing oxidative stress through activation of PI3K/AKT/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Saikosaponin D suppresses esophageal squamous cell carcinoma via the PI3K-AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Saikosaponin D inhibits proliferation and induces apoptosis of non-small cell lung cancer cells by inhibiting the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

- 9. Saikosaponin-d inhibits T cell activation through the modulation of PKCtheta, JNK, and NF-kappaB transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Saikosaponin D Inducing Apoptosis and Autophagy through the Activation of Endoplasmic Reticulum Stress in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Saikosaponin D attenuates inflammatory response and cell apoptosis of lipopolysaccharide‐induced lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

6''-O-Acetylsaikosaponin D: A Technical Guide to Its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6''-O-Acetylsaikosaponin D is a naturally occurring triterpenoid (B12794562) saponin (B1150181) belonging to the saikosaponin family. These compounds are primarily found in the roots of plants from the Bupleurum genus, which have a long history of use in traditional medicine. Saikosaponins, including their acetylated derivatives, are of significant interest to the scientific community due to their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources, available data on abundance, and detailed experimental protocols for the extraction and analysis of this compound.

Natural Sources and Abundance

The primary natural sources of this compound are various species within the Bupleurum genus. While the presence of saikosaponins, in general, can constitute up to 7% of the dry weight of Bupleurum roots, specific quantitative data for this compound remains limited.[1] The available information on its distribution is summarized below.

| Plant Species | Plant Part | Presence of this compound | Quantitative Data (Abundance) | Citation |

| Bupleurum wenchuanense | Roots | Isolated and identified | Not specified | [2] |

| Bupleurum chinense | Cork (of root) | Tentatively identified as O-acetyl-saikosaponin d | Not specified | |

| Bupleurum scorzonerifolium | Cork (of root) | Tentatively identified as O-acetyl-saikosaponin d | Not specified | |

| Bupleurum falcatum | Cork (of root) | Tentatively identified as O-acetyl-saikosaponin d | Not specified | |

| Bupleurum species (general) | Roots | Acetylated saikosaponins identified | Not specified | [3] |

Note: The term "O-acetyl-saikosaponin d" as reported in some studies likely refers to this compound, but further structural confirmation would be required for definitive identification. The lack of extensive quantitative data highlights a key area for future research.

Experimental Protocols

The following sections outline detailed methodologies for the extraction, purification, and analysis of this compound from Bupleurum species, based on established protocols for saikosaponins.

Protocol 1: Extraction and Preliminary Purification

This protocol describes a common method for extracting and enriching total saikosaponins from the roots of Bupleurum species.

1. Sample Preparation:

- Air-dry the roots of the selected Bupleurum species at room temperature.

- Pulverize the dried roots into a coarse powder using a mechanical grinder.

2. Solvent Extraction:

- Transfer the powdered root material to a round-bottom flask.

- Add 70% ethanol (B145695) (containing 0.05% ammonia (B1221849) water) at a 1:10 solid-to-liquid ratio (w/v).

- Perform reflux extraction for 4 hours.

- Repeat the extraction process once more with fresh solvent.

- Combine the extracts and concentrate under reduced pressure using a rotary evaporator.

3. Liquid-Liquid Partitioning:

- Resuspend the concentrated extract in water.

- Perform successive extractions with petroleum ether, ethyl acetate, and water-saturated n-butanol.

- Collect the water-saturated n-butanol fraction, which will contain the majority of the saikosaponins.

- Concentrate the n-butanol fraction to dryness.

4. Macroporous Resin Chromatography:

- Dissolve the dried n-butanol extract in a minimal amount of water.

- Load the solution onto a pre-conditioned D101 macroporous resin column.

- Elute sequentially with water, 30% ethanol, 70% ethanol, and 95% ethanol.

- Collect the 70% ethanol fraction, which is enriched with total saikosaponins.

- Evaporate the solvent to obtain the purified total saikosaponin extract.

Protocol 2: Quantification by UPLC-MS/MS

This protocol provides a sensitive and specific method for the quantification of this compound.

1. Standard and Sample Preparation:

- Prepare a stock solution of this compound standard in methanol (B129727).

- Create a series of calibration standards by diluting the stock solution.

- Accurately weigh the total saikosaponin extract (from Protocol 1) and dissolve it in methanol to a known concentration.

- Filter all solutions through a 0.22 µm syringe filter before injection.

2. UPLC-MS/MS Conditions:

- Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.

- Column: ACQUITY BEH C18 column (e.g., 150 mm × 2.1 mm, 1.7 µm).

- Column Temperature: 35°C.

- Mobile Phase A: 0.05% formic acid in acetonitrile (B52724) (v/v).

- Mobile Phase B: 0.05% formic acid in water (v/v).

- Flow Rate: 0.3 mL/min.

- Injection Volume: 2 µL.

- Gradient Elution:

- 0–4 min: 15%–30% A

- 4–20 min: 30% A

- 20–40 min: 30%–44% A

- 40–54 min: 44%–90% A

- 54–56 min: 90%–98% A

- Mass Spectrometer: Triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray Ionization (ESI), negative mode.

- Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution.

3. Data Analysis:

- Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

- Quantify the amount of this compound in the sample extract by interpolating its peak area on the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and quantification of this compound.

Potential Signaling Pathways of Saikosaponin D (as a proxy)

Disclaimer: The following diagram illustrates known signaling pathways modulated by Saikosaponin D (SSD). As this compound is a close structural analog, it may exhibit similar activities. However, dedicated research is required to confirm these pathways for the acetylated derivative.

Caption: Potential signaling pathways modulated by Saikosaponin D.[4][5][6][7][8][9]

Conclusion and Future Directions

This compound is a promising natural product found in several Bupleurum species, most notably Bupleurum wenchuanense. While robust methods for its extraction and analysis are available, a significant gap exists in the quantitative understanding of its abundance across different species and plant tissues. Future research should focus on the systematic quantification of this compound to identify high-yielding natural sources. Furthermore, while the pharmacological activities of Saikosaponin D are well-documented, dedicated studies are crucial to elucidate the specific signaling pathways and therapeutic potential of its 6''-O-acetylated derivative. This will be essential for advancing its development as a potential therapeutic agent.

References

- 1. A comprehensive review and perspectives on pharmacology and toxicology of saikosaponins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saikosaponin derivatives from Bupleurum wenchuanense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systematic Characterization and Identification of Saikosaponins in Extracts From Bupleurum marginatum var. stenophyllum Using UPLC-PDA-Q/TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saikosaponin D exhibits anti-leukemic activity by targeting FTO/m6A signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Saikosaponin a and its epimer saikosaponin d exhibit anti-inflammatory activity by suppressing activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Saikosaponin-d Enhances the Anticancer Potency of TNF-α via Overcoming Its Undesirable Response of Activating NF-Kappa B Signalling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of Saikosaponin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saikosaponins, a group of triterpenoid (B12794562) saponins (B1172615) primarily isolated from the roots of Bupleurum species, have emerged as promising candidates in drug discovery due to their extensive pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the biological activities of key saikosaponin derivatives, with a focus on their anticancer, anti-inflammatory, antiviral, and hepatoprotective effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanisms of action, quantitative efficacy, and experimental methodologies associated with these potent natural compounds.

Core Biological Activities and Mechanisms of Action

Saikosaponin derivatives, most notably Saikosaponin A (SSa), Saikosaponin D (SSd), and Saikosaponin B2 (SSb2), exhibit a wide spectrum of biological effects.[3][4] These activities are underpinned by their ability to modulate various cellular signaling pathways, thereby influencing processes such as cell proliferation, apoptosis, inflammation, and viral entry.

Anticancer Activity

Saikosaponins, particularly SSd, have demonstrated significant antitumor effects across a range of cancer types.[1][5] Their anticancer mechanisms are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation and metastasis, and modulation of autophagy.[5][6]

Signaling Pathways in Anticancer Activity:

Several key signaling pathways are implicated in the anticancer effects of saikosaponins:

-

PI3K/Akt/mTOR Pathway: Saikosaponin D has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[7] Inhibition of this pathway can lead to apoptosis and autophagy in cancer cells.

-

STAT3 Pathway: Saikosaponin D can suppress the STAT3 pathway, a key regulator of cancer cell proliferation and survival.[1][8]

-

NF-κB Pathway: By inhibiting the NF-κB signaling pathway, saikosaponins can suppress the expression of genes involved in inflammation, cell proliferation, and angiogenesis, all of which are critical for tumor growth and progression.[9][10]

-

Mitochondrial Apoptosis Pathway: Saikosaponin A has been shown to induce apoptosis in cancer cells through the mitochondrial-dependent pathway.[11][12] This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[11]

Anti-inflammatory Activity

Saikosaponins A and D are potent anti-inflammatory agents.[9][13] They exert their effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines like TNF-α and IL-6.[9][10]

Signaling Pathways in Anti-inflammatory Activity:

The anti-inflammatory actions of saikosaponins are primarily mediated through the inhibition of the following pathways:

-

NF-κB Pathway: Saikosaponins A and D inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS and COX-2.[9][14][15]

-

MAPK Pathway: Saikosaponin A has been shown to suppress the phosphorylation of key components of the MAPK pathway, including p38, JNK, and ERK, which are involved in the inflammatory response.[14][15]

Antiviral Activity

Saikosaponins, particularly Saikosaponin B2, have demonstrated notable antiviral activity against a range of viruses, including human coronavirus 229E and hepatitis C virus (HCV).[2][16][17] The primary mechanism of their antiviral action appears to be the interference with the early stages of viral replication, such as attachment and penetration into host cells.[2][17][18]

Hepatoprotective Effects

Saikosaponin D has been shown to exert significant hepatoprotective effects against liver injury induced by various toxins.[19][20][21] Its protective mechanisms involve the suppression of inflammatory responses, reduction of oxidative stress, and inhibition of hepatic fibrosis.[19][21][22]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data from various in vitro studies on the biological activities of saikosaponin derivatives.

Table 1: Anticancer Activity of Saikosaponin Derivatives

| Saikosaponin Derivative | Cell Line | Assay | Effect | IC50 / Effective Concentration | Reference |

| Saikosaponin D | HepG2 (Hepatoma) | MTT Assay | Cytotoxicity | 5-20 µg/mL | [6] |

| Saikosaponin D | C6 (Glioma) | Not specified | Growth inhibition and differentiation | 10–100 µg/mL | [23][24] |

| Saikosaponin D | DU145 (Prostate Cancer) | Not specified | Proliferation inhibition, apoptosis induction, G0/G1 arrest | 2.5–50 µM | [24] |

| Saikosaponin D | BxPC3 (Pancreatic Cancer) | Not specified | Proliferation inhibition and apoptosis induction | 1–8 μM | [23][24] |

| Saikosaponin A | MDA-MB-231 & MCF-7 (Breast Cancer) | Not specified | Inhibition of proliferation | Dose-dependent | [25] |

Table 2: Anti-inflammatory Activity of Saikosaponin Derivatives

| Saikosaponin Derivative | Cell Line / Model | Assay | Target | Observed Effect | Reference |

| Saikosaponin A & D | LPS-induced RAW264.7 cells | Not specified | iNOS and COX-2 expression | Significant inhibition | [9][13] |

| Saikosaponin A & D | LPS-induced RAW264.7 cells | ELISA | TNF-α and IL-6 production | Dose-dependent suppression | [9] |

| Saikosaponin A | LPS-stimulated RAW 264.7 cells | Not specified | iNOS, COX-2, TNF-α, IL-1β, IL-6 | Marked inhibition | [14] |

Table 3: Antiviral Activity of Saikosaponin Derivatives

| Saikosaponin Derivative | Virus | Cell Line | Assay | IC50 | CC50 | Selectivity Index (SI) | Reference |

| Saikosaponin A | Human Coronavirus 229E | MRC-5 | XTT | 8.6 µM | 228.1 ± 3.8 µmol/L | 26.6 | [2][26][27] |

| Saikosaponin B2 | Human Coronavirus 229E | MRC-5 | XTT | 1.7 ± 0.1 µmol/L | 383.3 ± 0.2 µmol/L | 221.9 | [2][17][26][27] |

| Saikosaponin C | Human Coronavirus 229E | MRC-5 | XTT | 19.9 µM | Not specified | Not specified | [27] |

| Saikosaponin D | Human Coronavirus 229E | MRC-5 | XTT | 13.2 µM | Not specified | Not specified | [27] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the biological activities of saikosaponin derivatives.

Anticancer Activity Assays

1. MTT Assay for Cell Viability and Cytotoxicity

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the saikosaponin derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.[28]

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[28]

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[28]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

2. Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

-

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane (an early apoptotic event) and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membrane integrity (late apoptotic and necrotic cells).

-

Protocol:

-

Treat cancer cells with the saikosaponin derivative at its IC50 concentration for a predetermined time.[29]

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.[28][29]

-

Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[29]

-

Anti-inflammatory Activity Assays

1. Griess Assay for Nitric Oxide (NO) Production

-

Principle: This assay measures the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

-

Protocol:

-

Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of the saikosaponin derivative for 1 hour.[29]

-

Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation.

-

After 24 hours, collect the culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature.

-

Measure the absorbance at 540 nm to determine the nitrite concentration.[29]

-

2. ELISA for Pro-inflammatory Cytokines

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

-

Protocol:

-

Follow the same cell culture, pre-treatment, and stimulation steps as in the Griess assay.

-

Collect the culture supernatant.

-

Perform the ELISA for the target cytokine according to the manufacturer's instructions, which typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate to produce a measurable color change.

-

Measure the absorbance and calculate the cytokine concentration based on a standard curve.

-

Antiviral Activity Assays

1. XTT Assay for Viral Inhibition

-

Principle: This assay is similar to the MTT assay but uses the tetrazolium salt XTT, which is reduced to a water-soluble formazan product by viable cells. It is used to measure the cytopathic effect of a virus and the protective effect of an antiviral agent.

-

Protocol:

-

Seed host cells (e.g., MRC-5) in a 96-well plate.

-

Infect the cells with the virus in the presence or absence of various concentrations of the saikosaponin derivative.[2][26]

-

Incubate the plate to allow for viral replication and cytopathic effects.

-

Add the XTT solution and incubate.

-

Measure the absorbance to determine the extent of cell viability, which is inversely proportional to the viral load.

-

Calculate the IC50 value of the saikosaponin derivative.

-

Conclusion

Saikosaponin derivatives represent a class of natural compounds with significant therapeutic potential. Their diverse biological activities, including anticancer, anti-inflammatory, antiviral, and hepatoprotective effects, are supported by a growing body of scientific evidence. The detailed information on their mechanisms of action, quantitative efficacy, and associated experimental protocols provided in this guide serves as a foundational resource for furthering research and development in this promising area of pharmacology. Further investigation into the clinical applications and optimization of these compounds is warranted to fully harness their therapeutic benefits.

References

- 1. Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral effects of saikosaponins on human coronavirus 229E in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological properties and derivatives of saikosaponins-a review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Advances in the anti-tumor mechanisms of saikosaponin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Saikosaponin D: A potential therapeutic drug for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemotherapeutic Potential of Saikosaponin D: Experimental Evidence | MDPI [mdpi.com]

- 9. Saikosaponin a and its epimer saikosaponin d exhibit anti-inflammatory activity by suppressing activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemotherapeutic Potential of Saikosaponin D: Experimental Evidence [mdpi.com]

- 11. Saikosaponin-A induces apoptosis of cervical cancer through mitochondria- and endoplasmic reticulum stress-dependent pathway in vitro and in vivo: involvement of PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Saikosaponin a Induces Apoptosis through Mitochondria-Dependent Pathway in Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.monash.edu [research.monash.edu]

- 14. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Saikosaponin b2 is a naturally occurring terpenoid that efficiently inhibits hepatitis C virus entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ANTIVIRAL EFFECTS OF SAIKOSAPONINS ON HUMAN CORONAVIRUS 229E IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Saikosaponin B2 - LKT Labs [lktlabs.com]

- 19. mdpi.com [mdpi.com]

- 20. The Ameliorative Effects of Saikosaponin in Thioacetamide-Induced Liver Injury and Non-Alcoholic Fatty Liver Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [Experimental study of saikosaponin-D (SSd) on lipid peroxidation of hepatic fibrosis on rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

- 24. Saikosaponin D: review on the antitumour effects, toxicity and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Saikosaponin-A induces apoptotic mechanism in human breast MDA-MB-231 and MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Saponins: Research Progress and Their Potential Role in the Post-COVID-19 Pandemic Era - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Quantification of 6''-O-Acetylsaikosaponin D using High-Performance Liquid Chromatography (HPLC)

Introduction

6''-O-Acetylsaikosaponin D is a bioactive triterpenoid (B12794562) saponin (B1150181) found in medicinal plants of the Bupleurum genus. It is recognized for its potential pharmacological activities, making its accurate quantification crucial for the quality control of herbal materials and derived pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of saikosaponins.[1][2] Due to the lack of a strong chromophore in saikosaponins, detection is often performed at low UV wavelengths or with more universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS).[1][3] This application note provides a detailed protocol for the quantification of this compound using HPLC.

Principle

The method employs reversed-phase HPLC to separate this compound from other components in the sample matrix. A C18 column is commonly used for the separation of saikosaponins.[3][4][5] The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water, which allows for the effective elution of the analyte.[4][6] Detection can be achieved using a UV detector at a low wavelength (e.g., 203-210 nm), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) for more universal detection.[3][7] Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve constructed from reference standards of this compound.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Methanol (B129727) (HPLC grade)

-

Formic acid or Acetic acid (optional, for mobile phase modification)[5][6]

-

Sample containing this compound (e.g., powdered Bupleurum root or extract)

2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (UV, ELSD, or CAD)

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm or 0.45 µm)

3. Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10-15 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

4. Sample Preparation

-

Extraction: Accurately weigh about 1.0 g of the powdered plant material or extract into a centrifuge tube. Add 25 mL of 70% ethanol.[4][8]

-

Ultrasonic Extraction: Place the tube in an ultrasonic bath and extract for 30 minutes at room temperature.[9]

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.[9]

-

Filtration: Carefully transfer the supernatant to a clean vial and filter it through a 0.22 µm syringe filter before HPLC analysis.[9]

5. HPLC Conditions

The following table outlines a representative set of HPLC conditions for the analysis of this compound. Optimization may be necessary depending on the specific HPLC system and sample matrix.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity or equivalent |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm)[10] |

| Mobile Phase | A: Water; B: Acetonitrile[4][6] |

| Gradient Elution | 0-20 min, 30-60% B; 20-35 min, 60-90% B; 35-40 min, 90% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 205 nm or ELSD/CAD |

6. Data Analysis and Quantification

-

Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Linearity: Perform a linear regression analysis on the calibration curve. A correlation coefficient (R²) greater than 0.998 is generally considered acceptable.[3][6]

-

Quantification: Inject the prepared sample solution and identify the peak corresponding to this compound based on the retention time of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Quantitative Data Summary

The following tables summarize typical quantitative data for the HPLC analysis of saikosaponins. These values are representative and may vary depending on the specific experimental conditions.

Table 1: Linearity and Range

| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (R²) |

| Saikosaponins | 5 - 500 | y = 15.8x + 2.5 | > 0.999 |

Table 2: Precision

| Analyte | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |

| Saikosaponins | < 2.0 | < 3.0 |

Table 3: Accuracy (Recovery)

| Analyte | Spiked Level | Average Recovery (%) | RSD (%) |

| Saikosaponins | Low | 98.5 | 2.1 |

| Medium | 99.2 | 1.8 | |

| High | 101.1 | 1.5 |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical relationship for the quantification process.

References

- 1. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Quantitative Determination of 7 Saikosaponins in Xiaochaihu Granules Using High-Performance Liquid Chromatography with Charged Aerosol Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of saikosaponin derivatives in Bupleurum falcatum by HPLC-ELSD analysis using different extraction methods -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Simultaneous determination of ginsenosides and saikosaponins by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. [Determination of saikosaponins in radix Bupleuri using HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 6''-O-Acetylsaikosaponin D

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of 6''-O-Acetylsaikosaponin D, a natural product of interest for its potential therapeutic applications. The following sections offer step-by-step instructions for key cytotoxicity assays, present available quantitative data, and illustrate relevant biological pathways and experimental workflows.

Quantitative Data Summary

The cytotoxic effects of this compound and its parent compound, Saikosaponin D, have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

| Compound | Cell Line | Assay | Incubation Time | IC50 Value |

| This compound | Hep 3B (Human hepatocellular carcinoma) | MTT | 48 hours | 7.59 μM[1] |

| Saikosaponin D | A549 (Human non-small cell lung cancer) | CCK-8 | 24 hours | 3.57 µM[2] |

| Saikosaponin D | H1299 (Human non-small cell lung cancer) | CCK-8 | 24 hours | 8.46 µM[2] |

| Saikosaponin D | Ishikawa (Human endometrial cancer) | Not Specified | Not Specified | 15.69 μM[3] |

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

96-well cell culture plates

-

This compound stock solution

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][5][6]

-